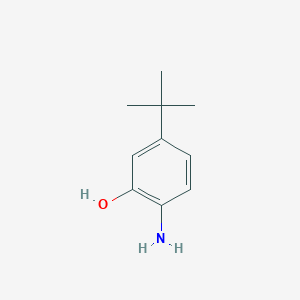

2-Amino-5-tert-butylphenol

CAS No.: 1199-47-9

Cat. No.: VC2059043

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1199-47-9 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 2-amino-5-tert-butylphenol |

| Standard InChI | InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 |

| Standard InChI Key | HFCOMOKKPQIADM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)O |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)O |

Introduction

Chemical Identity and Nomenclature

Identification Parameters

2-Amino-5-tert-butylphenol represents a substituted phenol with both amino and tert-butyl functional groups. The naming conventions for this compound vary across different chemical databases and literature sources, creating potential confusion for researchers. The compound is identified by multiple nomenclature systems and registry numbers as detailed below.

The compound appears in chemical databases under various names, reflecting different naming conventions. These include 2-amino-5-tert-butylphenol, 5-amino-2-tert-butylphenol, 6-amino-3-tert-butylphenol, and 2-tert-butyl-5-aminophenol . This variation primarily stems from different numbering systems applied to the benzene ring, though all refer to the same chemical structure.

Registry and Identification Data

A significant observation in the literature concerns the inconsistency in CAS registry numbers assigned to this compound. The compound is associated with at least two distinct CAS numbers: 1199-47-9 and 873055-35-7 . This discrepancy potentially indicates either regional registration differences or a historical reassignment of identification codes. The table below summarizes the key identification parameters for 2-Amino-5-tert-butylphenol:

The compound's molecular structure features a benzene ring with hydroxyl (OH) and amino (NH₂) groups at positions 1 and 2 respectively, plus a tert-butyl substituent at position 5, creating a unique chemical entity with specific reactivity patterns and applications .

Physicochemical Properties

Structural Characteristics

2-Amino-5-tert-butylphenol possesses distinct structural features that influence its chemical behavior and applications. The compound contains an aromatic ring with three key functional groups: a hydroxyl group, an amino group, and a tert-butyl substituent. This arrangement creates a molecule with both hydrogen-bonding capabilities and hydrophobic characteristics .

The presence of the tert-butyl group, comprising three methyl groups attached to a central carbon, introduces steric hindrance that affects the reactivity of the compound. The positional relationship between the amino group and hydroxyl group facilitates intramolecular hydrogen bonding, which influences the compound's physical properties including its melting point and solubility profile .

Physical and Chemical Properties

The physical properties of 2-Amino-5-tert-butylphenol reflect its molecular structure and the influence of its functional groups. These properties are crucial for understanding its behavior in various chemical environments and its potential applications.

The compound's LogP value of 2.85310 indicates moderate lipophilicity, suggesting it can penetrate biological membranes while maintaining some degree of water solubility . This balanced property is particularly valuable for pharmaceutical applications, where both membrane permeability and aqueous solubility are essential considerations.

Synthesis Methods

Reduction of Nitrophenol Derivatives

The most documented synthesis route for 2-Amino-5-tert-butylphenol involves the reduction of 2-tert-butyl-5-nitrophenol. This approach yields the desired amino compound through a relatively straightforward process with excellent yield. The detailed synthetic procedure is outlined below.

A high-yielding synthesis begins with 2-tert-butyl-5-nitrophenol as the starting material. The reduction process employs ammonium formate as the hydrogen source with palladium on carbon (Pd/C) serving as the catalyst . This method represents a more environmentally friendly approach compared to traditional hydrogenation techniques using pressurized hydrogen gas.

Detailed Synthetic Procedure

The specific procedure documented in the literature describes a carefully controlled reaction environment:

-

A solution of 2-tert-butyl-5-nitrophenol (196 mg, 1.0 mmol) in ethanol (10 mL) is heated to reflux .

-

Ammonium formate (200 mg, 3.1 mmol) is added to the refluxing solution, followed by 10% palladium on activated carbon (140 mg) .

-

The reaction mixture is maintained at reflux for an additional 30 minutes, during which the nitro group is converted to an amino group .

-

After cooling to room temperature, the reaction mixture is filtered through Celite to remove the catalyst .

-

The filtrate is concentrated to dryness and further purified by column chromatography using 20-30% ethyl acetate in hexane as the eluent .

This procedure delivers 2-tert-butyl-5-aminophenol (which is equivalent to 2-amino-5-tert-butylphenol) with a reported yield of 87% . The reaction can be represented by the following equation:

2-tert-butyl-5-nitrophenol + 3 H₂ → 2-tert-butyl-5-aminophenol + 2 H₂O

The identity and purity of the synthesized compound can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry as outlined in the following section.

Analytical Characterization

Spectroscopic Data

The structural confirmation of 2-Amino-5-tert-butylphenol is typically achieved through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, offering definitive structural confirmation.

The proton NMR (¹H NMR) spectrum of 2-Amino-5-tert-butylphenol reveals characteristic signals that correspond to its structural features. The available spectroscopic data includes:

¹H NMR (400 MHz, DMSO-d₆): δ 8.76 (s, 1H), 6.74 (d, J=8.3 Hz, 1H), 6.04 (d, J=2.3 Hz, 1H), 5.93 (dd, J=8.2, 2.3 Hz, 1H), 4.67 (s, 2H), 1.26 (s, 9H) .

These chemical shifts can be interpreted as follows:

-

The signal at δ 8.76 ppm (singlet) corresponds to the phenolic hydroxyl proton.

-

The doublet at δ 6.74 ppm represents one of the aromatic protons.

-

The signals at δ 6.04 and δ 5.93 ppm are assigned to the remaining aromatic protons.

-

The singlet at δ 4.67 ppm corresponds to the amino group protons.

-

The intense singlet at δ 1.26 ppm represents the nine protons of the tert-butyl group.

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) and mass spectrometry provide additional confirmation of compound identity and purity. The reported analytical data includes:

The observed mass of 166.1 m/z corresponds to the protonated molecular ion [M+H]⁺, which aligns with the calculated molecular weight of 165.23 g/mol for C₁₀H₁₅NO, confirming the molecular formula and structure of 2-Amino-5-tert-butylphenol.

These analytical data collectively provide robust confirmation of the compound's structure and purity, essential information for researchers utilizing this compound in synthetic pathways or investigating its properties.

Applications and Significance

Pharmaceutical Applications

2-Amino-5-tert-butylphenol has demonstrated significant importance in pharmaceutical research and development, particularly as a synthetic intermediate. Its most notable application is in the synthesis pathway of Ivacaftor, a medication used in the treatment of cystic fibrosis . This connection to Ivacaftor, a breakthrough medication that addresses the underlying cause of cystic fibrosis in patients with specific genetic mutations, underscores the compound's pharmaceutical relevance.

The structural features of 2-Amino-5-tert-butylphenol make it a valuable building block in medicinal chemistry. The presence of both amino and hydroxyl groups provides reactive sites for further derivatization, allowing medicinal chemists to construct more complex molecular architectures with specific pharmacological properties. The tert-butyl group contributes hydrophobicity and steric bulk, which can influence drug-receptor interactions and metabolic stability.

Research and Development Significance

Beyond its specific role in Ivacaftor synthesis, 2-Amino-5-tert-butylphenol serves as an important research tool in various chemical investigations. The compound's relatively simple structure, combined with its functional group diversity, makes it useful for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships in drug design.

The documented synthesis method, which achieves high yields under relatively mild conditions, represents an advancement in green chemistry approaches to producing pharmaceutical intermediates . This synthesis pathway avoids the use of pressurized hydrogen gas, instead utilizing the safer hydrogen transfer reagent ammonium formate, demonstrating principles of sustainable chemistry.

Research involving 2-Amino-5-tert-butylphenol extends to exploring its potential in other applications beyond pharmaceuticals, though these areas remain less extensively documented in the current literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume